Critical Intermediate in SARM Patent Literature: Documented Role of 4,7-Dibromo-2-chlorobenzo[d]thiazole
4,7-Dibromo-2-chlorobenzo[d]thiazole is explicitly identified as a key synthetic intermediate in patent disclosures for selective androgen receptor modulators (SARMs) with transdermal delivery potential . The compound appears as a halogenated benzothiazole precursor in SARM-related patent documentation, where its specific 4,7-dibromo-2-chloro substitution pattern enables subsequent derivatization toward compounds demonstrating anabolic activity in muscle tissue while sparing undesired androgenic effects . This patent linkage distinguishes the target compound from regioisomeric alternatives such as 5,6-dibromo-2-chlorobenzo[d]thiazole or 5,7-dibromo-2-chlorobenzo[d]thiazole, which lack equivalent documented utility in SARM synthetic pathways.
| Evidence Dimension | Patent-documented role as SARM synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly referenced in SARM patent documentation as benzothiazole scaffold precursor |
| Comparator Or Baseline | 5,6-dibromo-2-chlorobenzo[d]thiazole and 5,7-dibromo-2-chlorobenzo[d]thiazole: No documented SARM patent linkage identified in available literature |
| Quantified Difference | Qualitative presence vs. absence in SARM patent synthetic routes |
| Conditions | Patent literature analysis (SARM therapeutic area) |
Why This Matters
Procurement decisions for pharmaceutical intermediate sourcing should prioritize compounds with documented patent utility in the target therapeutic class.
